molecular formula C16H21N3O3 B12169849 tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate

tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate

Cat. No.: B12169849
M. Wt: 303.36 g/mol
InChI Key: CYPGGDDMLJSQOA-UHFFFAOYSA-N
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Description

tert-Butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate is a carbamate-protected amine derivative featuring a 1H-indole-2-carbonyl moiety linked via an ethylamine spacer. This compound is structurally significant in medicinal chemistry due to its indole core, a privileged scaffold in drug discovery known for interactions with biological targets such as kinases, GPCRs, and enzymes . The tert-butyl carbamate (Boc) group serves as a protective group for the amine, enabling selective functionalization during multi-step syntheses.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

tert-butyl N-[2-(1H-indole-2-carbonylamino)ethyl]carbamate

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-9-8-17-14(20)13-10-11-6-4-5-7-12(11)19-13/h4-7,10,19H,8-9H2,1-3H3,(H,17,20)(H,18,21)

InChI Key

CYPGGDDMLJSQOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the indole moiety, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then reacted with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other techniques to improve yield and efficiency.

Chemical Reactions Analysis

Tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Mechanism of Action

The mechanism of action of tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors in the body, potentially modulating their activity . This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

  • tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate (): Differs in the position of the indole substituent (3-yl vs. 2-yl) and includes a fluorine atom at the 6-position. The fluorine atom enhances metabolic stability and may influence binding affinity in biological systems (e.g., kinase inhibition). Applications: Potential use in PET imaging or CNS-targeting drugs due to fluorine’s isotopic properties.
  • tert-Butyl (S)-butyl(1-((cycloheptylmethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate (): Incorporates a cycloheptylmethyl group and a branched peptide-like chain. The bulky cycloheptyl group may improve lipophilicity and membrane permeability. Demonstrated utility in synthesizing protease-resistant peptidomimetics .

Functional Group Modifications

  • tert-Butyl N-[2-[(1,3-thiazol-2-yl)carbamoyl]pyridin-3-yl]carbamate (): Replaces the indole with a pyridine-thiazole system. Acts as a methionine aminopeptidase (MetAP) inhibitor, with IC₅₀ values in the nanomolar range. Key structural feature: The thiazole ring enhances metal-coordination capacity, critical for enzyme inhibition .
  • tert-Butyl (2-aminoethyl)-{2-[(tert-butoxycarbonyl)amino]ethyl}carbamate (): Features a bis-Boc-protected diamine structure. Used as a precursor for polyamine conjugates, which are explored for gene delivery and antimicrobial activity .

Reductive Amination and Acylation

  • Example from : Synthesis of tert-butyl N-{2-[(4-chlorophenyl)amino]ethyl}carbamate via reductive amination of N-Boc-2-aminoacetaldehyde with 4-chloroaniline. Yield: ~70–85% after Boc deprotection. Advantages: High regioselectivity and compatibility with electron-deficient anilines .
  • Example from : Synthesis of tert-butyl indole-fused diazepanones via nucleophilic cyclization of cyclopropenes with carbamates. Yield: 60–75% for cyclopropane-fused products. Limitations: Requires strict anhydrous conditions and metal templating .

Palladium-Catalyzed Cross-Coupling

  • Example from :
    • tert-Butyl indole derivatives synthesized via Buchwald-Hartwig amination (e.g., coupling of 6-chloroindole with tert-butyl carbamate).
    • Yield: 73–85% with S-Phos ligand and Cs₂CO₃.
    • Key advantage: Enables late-stage functionalization of indole cores .

Molecular Weight and Solubility

Compound Molecular Weight Solubility (DMSO) LogP Reference
tert-Butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate ~331.4 g/mol >10 mM ~2.1 Estimated
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate 308.3 g/mol >20 mM 2.8
tert-Butyl N-[2-[(1,3-thiazol-2-yl)carbamoyl]pyridin-3-yl]carbamate 363.4 g/mol 5–10 mM 1.9

Biological Activity

Tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate is a synthetic compound that combines a tert-butyl carbamate moiety with an indole derivative, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O3C_{17}H_{23}N_{3}O_{3}, with a molecular weight of approximately 317.4 g/mol. The compound features an indole ring, which is significant in pharmacology due to its involvement in various biological processes.

PropertyValue
Molecular FormulaC17H23N3O3C_{17}H_{23}N_{3}O_{3}
Molecular Weight317.4 g/mol
CAS Number1081148-70-0

The biological activity of this compound is primarily attributed to its indole structure, which allows it to interact with various biological targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, potentially altering metabolic pathways.
  • Receptor Modulation : It may bind to receptors involved in signaling pathways, affecting cellular responses such as proliferation and apoptosis.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. This compound has shown promise in:

  • Inhibiting Tumor Growth : Studies indicate that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Targeting Specific Cancer Types : Research has demonstrated efficacy against various cancer cell lines, including breast and colon cancer.

Antimicrobial Properties

The compound exhibits antimicrobial activity against several bacterial strains. The indole moiety is known for its role in developing antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the inhibitory effects of the compound on cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer activity (source: ).
  • Mechanistic Insights : Another research article focused on the interaction between the compound and specific proteases involved in cancer progression. The findings suggested that the compound acts as a covalent inhibitor, effectively blocking the active site of these enzymes (source: ).
  • Comparative Analysis : A comparative study evaluated the biological activity of various indole derivatives, highlighting that this compound exhibited superior activity compared to other tested compounds (source: ).

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